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Compound of Interest |

2-10DO-5-
Compound Name: (TRIFLUOROMETHYL)BENZYL
ALCOHOL

Cat. No.: B1344794

\ J

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the chemical properties, synthesis, and
analytical methodologies related to 2-lodo-5-(trifluoromethyl)benzyl alcohol. It is intended to
serve as a technical resource for professionals engaged in chemical research and
development.

Core Chemical Properties

2-lodo-5-(trifluoromethyl)benzyl alcohol is an aromatic alcohol featuring both an iodine and
a trifluoromethyl substituent on the benzene ring. These functional groups impart unique
reactivity and properties, making it a valuable intermediate in organic synthesis. The
trifluoromethyl group often enhances the biological activity and pharmacokinetic profiles of
derivative compounds, while the iodo group provides a reactive site for cross-coupling
reactions.[1]

Quantitative Data Summary

The key physicochemical properties of 2-lodo-5-(trifluoromethyl)benzyl alcohol are
summarized in the table below. Data for some properties, such as melting and boiling points,
are not readily available in the provided literature and would require experimental
determination.
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Property Value Source(s)
CAS Number 702641-05-2 [2][3][4]
Molecular Formula CsHsF31O [2][3]
Molecular Weight 302.03 g/mol [2][5]

Not specified; related benzyl
Appearance alcohols are white solids or

colorless liquids.

[er71el

Melting Point Data not available.

Boiling Point Data not available.

Not explicitly defined. Benzyl
alcohols generally have
moderate solubility in water
N and are miscible with other
Solubility alcohols and diethyl ether.[8]
The trifluoromethyl group may
increase solubility in non-polar

solvents.[1]
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Experimental Protocols

Detailed methodologies for the synthesis and analysis of 2-lodo-5-(trifluoromethyl)benzyl

alcohol are crucial for its application in research.

Synthesis Protocol (General Method)
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While specific synthesis routes for this exact molecule are proprietary or not widely published, a
common method for preparing substituted benzyl alcohols involves a Grignard reaction.[9] The
following is a generalized protocol based on this chemistry.

Objective: To synthesize 2-lodo-5-(trifluoromethyl)benzyl alcohol from a corresponding aryl
halide.

Materials:

e 2-lodo-5-(trifluoromethyl)bromobenzene (or a similar Grignard precursor)

e Magnesium turnings

e Anhydrous tetrahydrofuran (THF)

o Paraformaldehyde

e Hydrochloric acid (aqueous solution)

o Diethyl ether

e Anhydrous magnesium sulfate

Procedure:

o Grignard Reagent Formation: Under an inert nitrogen atmosphere, add magnesium turnings
and anhydrous THF to a flame-dried, four-neck flask.[9]

e Add a solution of 2-lodo-5-(trifluoromethyl)bromobenzene in anhydrous THF dropwise to the
flask while stirring. The reaction may need gentle heating to initiate.[9]

» Maintain the reaction under reflux until the magnesium is consumed, indicating the formation
of the Grignard reagent.[9]

e Reaction with Formaldehyde: Cool the reaction mixture. In a separate flask, prepare a
suspension of paraformaldehyde in anhydrous THF.[9]
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o Slowly add the Grignard reagent to the paraformaldehyde suspension. Control the
temperature as the reaction is exothermic.

» After the addition is complete, reflux the mixture for approximately 30-60 minutes to ensure
the reaction goes to completion.[9]

e Work-up and Purification: Cool the reaction mixture to room temperature and quench by
slowly adding it to a cold, dilute solution of hydrochloric acid.[9]

o Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.[9]
o Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[9]
« Filter the solution and remove the solvent under reduced pressure to yield the crude product.

 Purify the crude 2-lodo-5-(trifluoromethyl)benzyl alcohol via column chromatography or
distillation under reduced pressure.[9]

Analytical Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

e Purpose: To confirm the molecular structure by analyzing the chemical environment of
hydrogen (*H) and carbon (33C) nuclei.

» Methodology: Dissolve a small sample of the purified product in a deuterated solvent (e.g.,
CDCIs). Record the tH and 3C NMR spectra on a spectrometer (e.g., 500 MHz).[6] Chemical
shifts are reported relative to tetramethylsilane (TMS).[6] Expected *H NMR signals would
include distinct peaks in the aromatic region, a singlet for the benzylic CHz group, and a
broad singlet for the hydroxyl proton.

2. Infrared (IR) Spectroscopy:
e Purpose: To identify the presence of key functional groups.

o Methodology: Acquire the IR spectrum using a Fourier-transform infrared (FTIR)
spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
Characteristic absorption bands for an alcohol include a broad O-H stretching vibration
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(around 3200-3600 cm~1) and a C-O stretching vibration (around 1000-1200 cm~1).[10][11]
Strong C-F stretching bands are also expected.

3. Mass Spectrometry (MS):

e Purpose: To determine the molecular weight and fragmentation pattern, further confirming
the structure.

o Methodology: Analyze the sample using a mass spectrometer, typically with electron
ionization (EI). The mass spectrum of an alcohol often shows a weak or absent molecular ion
peak.[12] Common fragmentation patterns include the loss of a water molecule (M-18) and
cleavage of the C-C bond adjacent to the oxygen atom.[12][13]

Reactivity and Applications
Chemical Reactivity

The reactivity of 2-lodo-5-(trifluoromethyl)benzyl alcohol is dictated by its three primary
functional components: the hydroxyl group, the aryl iodide, and the trifluoromethyl-substituted
aromatic ring.

 Alcohol Group: Like most primary alcohols, the hydroxyl group can be oxidized to form the
corresponding aldehyde or carboxylic acid. It can also undergo esterification with carboxylic
acids or etherification.[1][8]

o Aryl lodide: The carbon-iodine bond is a key site for a variety of metal-catalyzed cross-
coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the
straightforward introduction of new carbon-carbon or carbon-heteroatom bonds at this
position.

o Aromatic Ring: The trifluoromethyl group is strongly electron-withdrawing, which deactivates
the aromatic ring towards electrophilic substitution.

Caption: Synthesis and characterization workflow.

Applications in Drug Development and Research
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Substituted benzyl alcohols, particularly those containing fluorine, are critical building blocks in
medicinal chemistry and materials science.[1]

o Pharmaceutical Intermediates: The trifluoromethyl group is a common feature in many
modern pharmaceuticals. Its inclusion can significantly improve a drug's metabolic stability,
lipophilicity, and binding affinity.[1] Therefore, 2-lodo-5-(trifluoromethyl)benzyl alcohol
serves as a valuable precursor for synthesizing complex, biologically active molecules.[1][14]

o Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl moiety can enhance the
efficacy and properties of pesticides and herbicides.[1]

» Organic Synthesis: As a bifunctional molecule, it allows for sequential and site-selective
modifications. The iodo group can be transformed via cross-coupling, followed by reactions
at the alcohol, or vice-versa, providing synthetic flexibility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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